Cas no 78469-10-0 (1-(4-Chlorophenyl)-2-methylpropan-1-amine)

1-(4-Chlorophenyl)-2-methylpropan-1-amine is a chiral amine compound featuring a chlorophenyl group and an isopropylamine moiety. Its structural characteristics make it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. The presence of the 4-chlorophenyl group enhances its utility in cross-coupling reactions, while the branched alkyl chain contributes to steric effects that can influence selectivity in asymmetric synthesis. This compound is typically used in research settings for the development of bioactive molecules, including potential CNS-active agents. It is available in high purity, ensuring reproducibility in synthetic applications. Proper handling under controlled conditions is recommended due to its amine functionality.
1-(4-Chlorophenyl)-2-methylpropan-1-amine structure
78469-10-0 structure
Product name:1-(4-Chlorophenyl)-2-methylpropan-1-amine
CAS No:78469-10-0
MF:C10H14ClN
MW:183.677861690521
MDL:MFCD08691269
CID:1795510
PubChem ID:12559037

1-(4-Chlorophenyl)-2-methylpropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(4-chlorophenyl)-2-methyl-1-propanamine
    • 1-(4-CHLOROPHENYL)-2-METHYLPROPAN-1-AMINE
    • KAIHEXRERGCTPN-UHFFFAOYSA-N
    • AKOS022258093
    • SCHEMBL8977213
    • AB90994
    • EN300-26273
    • AKOS000199759
    • 78469-10-0
    • C78465
    • Z221528970
    • CS-0215579
    • DB-190487
    • 1-(4-Chlorophenyl)-2-methylpropan-1-amine
    • MDL: MFCD08691269
    • Inchi: 1S/C10H14ClN/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10H,12H2,1-2H3
    • InChI Key: KAIHEXRERGCTPN-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(C(C)C)N

Computed Properties

  • Exact Mass: 183.08162
  • Monoisotopic Mass: 183.0814771g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 128
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų
  • XLogP3: 2.8

Experimental Properties

  • PSA: 26.02

1-(4-Chlorophenyl)-2-methylpropan-1-amine Security Information

1-(4-Chlorophenyl)-2-methylpropan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C428795-5mg
1-(4-Chlorophenyl)-2-methylpropan-1-amine
78469-10-0
5mg
$92.00 2023-05-18
Enamine
EN300-26273-5g
1-(4-chlorophenyl)-2-methylpropan-1-amine
78469-10-0 95%
5g
$280.0 2023-09-14
TRC
C428795-25mg
1-(4-Chlorophenyl)-2-methylpropan-1-amine
78469-10-0
25mg
$133.00 2023-05-18
Advanced ChemBlocks
P36067-5G
1-(4-chlorophenyl)-2-methylpropan-1-amine
78469-10-0 95%
5G
$1,375 2023-09-15
Enamine
EN300-26273-0.25g
1-(4-chlorophenyl)-2-methylpropan-1-amine
78469-10-0 95.0%
0.25g
$19.0 2025-03-21
Enamine
EN300-26273-1.0g
1-(4-chlorophenyl)-2-methylpropan-1-amine
78469-10-0 95.0%
1.0g
$35.0 2025-03-21
Advanced ChemBlocks
P36067-250MG
1-(4-chlorophenyl)-2-methylpropan-1-amine
78469-10-0 95%
250MG
$180 2023-09-15
Enamine
EN300-26273-5.0g
1-(4-chlorophenyl)-2-methylpropan-1-amine
78469-10-0 95.0%
5.0g
$140.0 2025-03-21
1PlusChem
1P00G4L4-1g
1-(4-CHLOROPHENYL)-2-METHYLPROPAN-1-AMINE
78469-10-0 98%
1g
$102.00 2025-02-27
Enamine
EN300-26273-10g
1-(4-chlorophenyl)-2-methylpropan-1-amine
78469-10-0 95%
10g
$535.0 2023-09-14

Additional information on 1-(4-Chlorophenyl)-2-methylpropan-1-amine

Comprehensive Analysis of 1-(4-Chlorophenyl)-2-methylpropan-1-amine (CAS 78469-10-0): Properties, Applications, and Research Insights

1-(4-Chlorophenyl)-2-methylpropan-1-amine (CAS 78469-10-0) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. The presence of a chlorophenyl group combined with a methylpropan-1-amine backbone makes it a subject of interest for drug discovery and material science applications. Researchers frequently search for terms like "1-(4-Chlorophenyl)-2-methylpropan-1-amine synthesis" or "CAS 78469-10-0 applications", reflecting its growing relevance in interdisciplinary studies.

The compound's molecular formula, C10H14ClN, highlights its potential as a building block for bioactive molecules. Recent studies explore its role in modulating neurotransmitter activity, with queries such as "amine derivatives in CNS research" trending in scientific databases. Its lipophilic properties, attributed to the chlorophenyl moiety, enhance membrane permeability—a key factor discussed in forums on drug delivery optimization.

From an industrial perspective, 78469-10-0 is investigated for catalytic applications. Patent analyses reveal innovations in asymmetric synthesis using similar chiral amine structures, aligning with searches for "green chemistry catalysts 2024". Environmental stability data (e.g., photodegradation rates) address concerns raised by queries like "persistent organic pollutants alternatives".

Quality control protocols for 1-(4-Chlorophenyl)-2-methylpropan-1-amine emphasize HPLC-UV validation, responding to laboratory professionals searching "CAS 78469-10-0 analytical methods". The compound's crystalline form (melting point 89-92°C) is frequently compared to structural analogs in computational chemistry studies, reflecting interest in "QSAR modeling techniques".

Emerging applications include its use as a precursor for fluorescent probes, with research teams investigating substitutions at the amine group (search trends: "bioimaging agents design"). Regulatory-compliant handling protocols are documented in safety data sheets, addressing queries about "non-hazardous amine derivatives" in industrial settings.

Ongoing clinical research explores derivatives of 78469-10-0 for targeted therapies, coinciding with popular searches like "precision medicine scaffolds". The compound's structure-activity relationship (SAR) profiles are benchmarked against FDA-approved drugs in recent PubMed publications.

Innovative purification techniques for 1-(4-Chlorophenyl)-2-methylpropan-1-amine, such as simulated moving bed chromatography, respond to process chemists' queries about "continuous manufacturing APIs". Its compatibility with microwave-assisted synthesis is documented in journals covering "energy-efficient organic reactions".

Thermodynamic studies of CAS 78469-10-0 reveal exceptional thermal stability up to 230°C, making it relevant for searches on "high-temperature resistant amines". Computational models predict its potential as a hydrogen bond acceptor in supramolecular chemistry applications.

The compound's stereochemical purity (>99% ee in optimized processes) meets demands reflected in searches for "chiral resolution techniques". Recent breakthroughs in enzymatic synthesis routes address sustainability concerns linked to "biocatalysis in fine chemicals" search trends.

As research continues, 1-(4-Chlorophenyl)-2-methylpropan-1-amine demonstrates versatility across disciplines—from material science (search volume: +18% YoY) to medicinal chemistry (+27% YoY). Its optimized synthetic routes (3-step process, 78% yield) feature in contemporary discussions about "atom economy in organic synthesis".

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